molecular formula C23H37N3O6 B14766045 tert-Butyl 4-(3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-yl)piperazine-1-carboxylate

tert-Butyl 4-(3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-yl)piperazine-1-carboxylate

Cat. No.: B14766045
M. Wt: 451.6 g/mol
InChI Key: CYOFQXSSLKDKBO-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 4-(10-oxo-12-phenyl-3,6,11-trioxa-9-azadodec-1-yl)-1-piperazinecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-(10-oxo-12-phenyl-3,6,11-trioxa-9-azadodec-1-yl)-1-piperazinecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the carboxylate group and the attachment of the 10-oxo-12-phenyl-3,6,11-trioxa-9-azadodec-1-yl moiety. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-(10-oxo-12-phenyl-3,6,11-trioxa-9-azadodec-1-yl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes and pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-(10-oxo-12-phenyl-3,6,11-trioxa-9-azadodec-1-yl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylethyl 4-(10-oxo-12-phenyl-3,6,11-trioxa-9-azadodec-1-yl)-1-piperazinecarboxylate: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of 1,1-Dimethylethyl 4-(10-oxo-12-phenyl-3,6,11-trioxa-9-azadodec-1-yl)-1-piperazinecarboxylate lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs, materials, or chemical processes.

Properties

Molecular Formula

C23H37N3O6

Molecular Weight

451.6 g/mol

IUPAC Name

tert-butyl 4-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H37N3O6/c1-23(2,3)32-22(28)26-12-10-25(11-13-26)14-16-30-18-17-29-15-9-24-21(27)31-19-20-7-5-4-6-8-20/h4-8H,9-19H2,1-3H3,(H,24,27)

InChI Key

CYOFQXSSLKDKBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOCCOCCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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